molecular formula C15H21ClFNO B5378692 2-chloro-4-fluoro-N,N-bis(2-methylpropyl)benzamide

2-chloro-4-fluoro-N,N-bis(2-methylpropyl)benzamide

Cat. No.: B5378692
M. Wt: 285.78 g/mol
InChI Key: BLPDSUJVNHJDQF-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N,N-bis(2-methylpropyl)benzamide is a chemical compound with the molecular formula C15H21ClFNO It is known for its unique structure, which includes a benzamide core substituted with chlorine and fluorine atoms, as well as two isobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N,N-bis(2-methylpropyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine.

    Acylation: The amine is then acylated to form the benzamide structure.

    Substitution: Chlorine and fluorine atoms are introduced through electrophilic aromatic substitution reactions.

    Alkylation: Finally, the isobutyl groups are added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N,N-bis(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, alcohols) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

2-chloro-4-fluoro-N,N-bis(2-methylpropyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N,N-bis(2-methylpropyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The chlorine and fluorine atoms, as well as the isobutyl groups, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-fluoro-N,N-bis(2-methylpropyl)benzamide is unique due to its specific combination of chlorine, fluorine, and isobutyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and industrial applications.

Properties

IUPAC Name

2-chloro-4-fluoro-N,N-bis(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClFNO/c1-10(2)8-18(9-11(3)4)15(19)13-6-5-12(17)7-14(13)16/h5-7,10-11H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPDSUJVNHJDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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